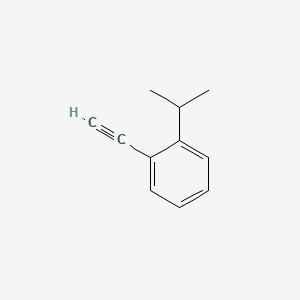

1-乙炔基-2-异丙苯

描述

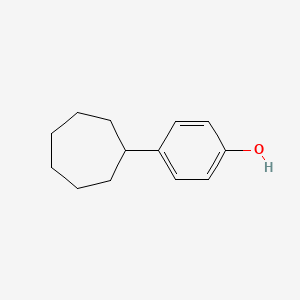

1-Ethynyl-2-isopropylbenzene is a chemical compound with the molecular formula C11H16 . It has an average mass of 148.245 Da and a monoisotopic mass of 148.125198 Da .

Synthesis Analysis

The synthesis of benzene derivatives like 1-Ethynyl-2-isopropylbenzene often involves multiple steps and the order of reactions can change the products produced . For instance, from benzene, two reactions, an acylation and a bromination, can be carried out . The acylation puts a meta director on the benzene ring, which means the acylation needs to come first . Reactions at the benzylic position are also very important for synthesis problems .Molecular Structure Analysis

The molecular structure of 1-Ethynyl-2-isopropylbenzene is represented by the formula C11H16 . More detailed structural information can be obtained from resources like the NIST Chemistry WebBook and ChemSpider .Chemical Reactions Analysis

Benzene derivatives like 1-Ethynyl-2-isopropylbenzene can undergo electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethynyl-2-isopropylbenzene can be inferred from similar compounds. Physical properties include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .科学研究应用

环羰基化和聚合

1-乙炔基-2-异丙苯参与各种环羰基化和聚合过程。钼介导的 1-乙炔基-2-艾伦基苯(包括 1-乙炔基-2-异丙苯)的环羰基化反应,可以高效地生成 1H-环戊[a]茚-2-酮,目标双环酮的产率高达 87-93% (Datta 和 Liu,2005 年)。使用 Rh 和 Ta 催化剂进行的聚合研究表明,1-乙炔基-2-异丙苯可以根据所用催化剂形成不同类型的聚合物,从而导致具有不同交联度和不同官能团的结构 (Zhang、Shiotsuki 和 Masuda,2006 年)。

动力学和机理研究

涉及 1-乙炔基-2-异丙苯的反应动力学已经得到广泛研究。例如,已经研究了相关化合物乙炔基苯的氧化二聚反应,在各种条件下,深入了解了反应机理和动力学 (Meinders、Prak 和 Challa,1977 年)。此外,具有炔烯结构的烃(包括乙炔基苯)的热转化揭示了复杂的产品形成和对热解温度的依赖性,表明了复杂的反应途径 (Hofmann 等人,1995 年)。

光物理和光化学应用

与 1-乙炔基-2-异丙苯相关的化合物(例如具有乙炔基苯核心的咔唑基树状聚合物)的光物理性质已被探索用于有机发光二极管 (OLED) 中的潜在应用。这些化合物表现出高荧光和稳定性,使其适用于蓝色发光材料 (Adhikari 等人,2007 年)。此外,乙炔基苯衍生物已被用作微波辅助光氧化过程中的光敏剂,与传统加热相比,在微波辐照下表现出更高的效率 (Matsukawa 等人,2021 年)。

化学合成和催化

1-乙炔基-2-异丙苯在各种化学合成和催化过程中发挥作用。例如,钌催化的 2-烷基-1-乙炔基苯衍生物环化导致茚和茚酮产物的形成,展示了其在合成复杂有机分子中的用途 (Odedra、Datta 和 Liu,2007 年)。此外,金属二乙炔基苯的合成和反应(可以包括 1-乙炔基-2-异丙苯衍生物)是构建具有氧化还原活性的聚(苯乙炔)的关键,展示了其在材料科学中的重要性 (John 和 Hopkins,1999 年)。

作用机制

Target of Action

1-Ethynyl-2-isopropylbenzene primarily targets the benzylic position . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a significant site for various chemical reactions due to its unique reactivity .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The primary interaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a series of transformations, including [1,2]-R migration, [1,5]-H shift, and 4π-electrocyclization . These transformations result in the synthesis of indenes .

Biochemical Pathways

The biochemical pathway of 1-Ethynyl-2-isopropylbenzene involves two competing pathways: pathway a and pathway c . Pathway a involves [1,2]-R migration, [1,5]-H shift, and 4π-electrocyclization, giving the indenes with the R group at the C3 position . Pathway c takes place through irreversible [1,5]-H shift/cyclization and [1,2]-H shift, generating indenes with the R group at the C2 position .

Pharmacokinetics

The compound’s molecular weight of 1482447 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The primary result of the action of 1-Ethynyl-2-isopropylbenzene is the synthesis of indenes . Indenes are important structures in organic chemistry and are used in the synthesis of various pharmaceuticals and other organic compounds.

Action Environment

The action of 1-Ethynyl-2-isopropylbenzene can be influenced by various environmental factors. For instance, the presence of different R groups in the alkyne moiety of the substrates can affect the preferred pathway for cyclization . When R = H or Br, pathway a is favored, while when R = alkyl group, pathway c is preferred . Furthermore, the reaction can be catalyzed by PtCl2 , indicating that the presence of catalysts can significantly influence the compound’s action.

安全和危害

未来方向

The future directions in the study of 1-Ethynyl-2-isopropylbenzene and similar compounds could involve further exploration of their synthesis, particularly multi-step synthesis . This could involve the use of Friedel Crafts acylation followed by a Clemmensen Reduction . Future research could also explore the effects of different directing groups on the synthesis process .

属性

IUPAC Name |

1-ethynyl-2-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-4-10-7-5-6-8-11(10)9(2)3/h1,5-9H,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDJBWFKMSCTKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348441 | |

| Record name | 2-iso-Propylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-2-isopropylbenzene | |

CAS RN |

75659-50-6 | |

| Record name | 1-Ethynyl-2-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75659-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iso-Propylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

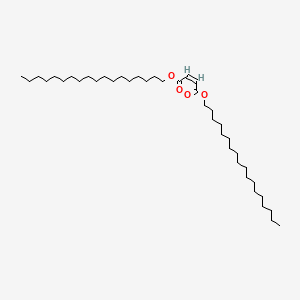

![1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene](/img/structure/B3056903.png)

![Methanesulfonamide, N-(methylsulfonyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B3056906.png)